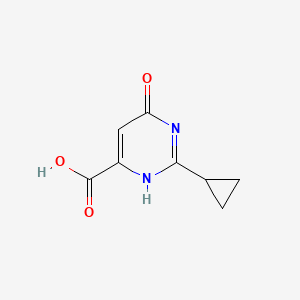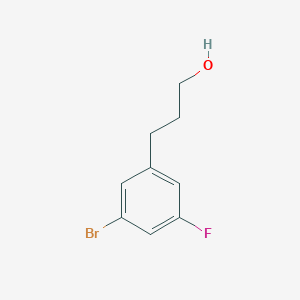
1-(3-Bromopropyl)-3,4-difluorobenzene
Descripción general
Descripción
1-(3-Bromopropyl)-3,4-difluorobenzene is an organic compound characterized by a benzene ring substituted with a bromopropyl group at the 1-position and fluorine atoms at the 3- and 4-positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-3,4-difluorobenzene can be synthesized through several methods, including:
Halogenation: Starting with 3,4-difluorobenzene, the compound can undergo halogenation with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromopropyl group.
Nucleophilic Substitution: Another method involves the substitution of a suitable leaving group on a precursor molecule with a bromopropyl group using nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring precise control over reaction conditions to achieve high yields and purity. The process involves continuous monitoring and optimization to maintain consistent product quality.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-3,4-difluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the benzene ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions, while halogenation is achieved using bromine (Br2) and iron(III) bromide (FeBr3).
Major Products Formed:
Oxidation: Products include 1-(3-bromopropyl)-3,4-difluorobenzoic acid and 1-(3-bromopropyl)-3,4-difluorophenol.
Reduction: The major product is this compound itself.
Substitution: Products include nitro derivatives and additional halogenated compounds.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3,4-difluorobenzene is utilized in various scientific research fields, including:
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
1-(3-Bromopropyl)-3,4-difluorobenzene is compared with similar compounds such as 1-(3-bromopropyl)-2,4-difluorobenzene and 1-(3-bromopropyl)-2,5-difluorobenzene. These compounds differ in the positions of the fluorine atoms on the benzene ring, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which influences its properties and applications.
Comparación Con Compuestos Similares
1-(3-bromopropyl)-2,4-difluorobenzene
1-(3-bromopropyl)-2,5-difluorobenzene
1-(3-bromopropyl)-2,6-difluorobenzene
1-(3-bromopropyl)-3,5-difluorobenzene
Propiedades
IUPAC Name |
4-(3-bromopropyl)-1,2-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAZJPOWBLSOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














